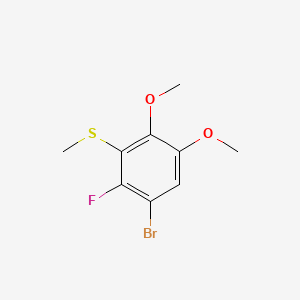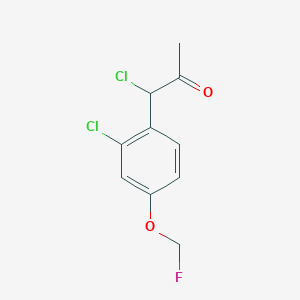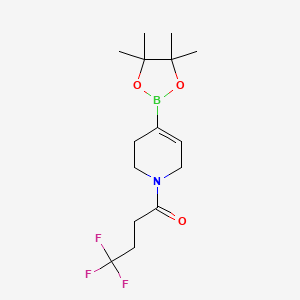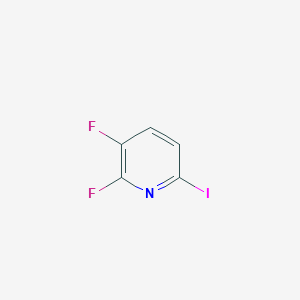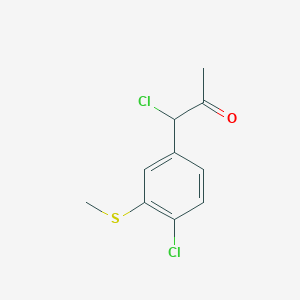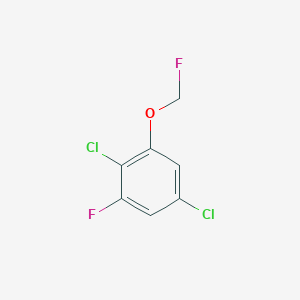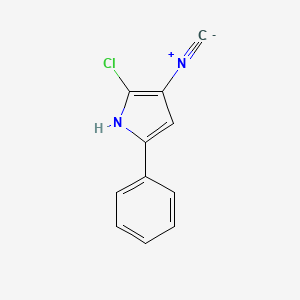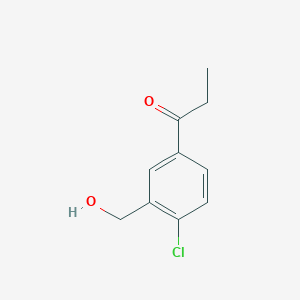
1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H11ClO2 It is characterized by the presence of a chloro-substituted phenyl ring, a hydroxymethyl group, and a propanone moiety
準備方法
Synthetic Routes and Reaction Conditions
1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chloro-3-(hydroxymethyl)benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Another method involves the reduction of 1-(4-chloro-3-(formyl)phenyl)propan-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction converts the formyl group to a hydroxymethyl group, yielding the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration. Post-reaction purification steps, including recrystallization and distillation, are employed to obtain the final product.
化学反応の分析
Types of Reactions
1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 1-(4-Chloro-3-(carboxy)phenyl)propan-1-one.
Reduction: 1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-ol.
Substitution: 1-(4-Amino-3-(hydroxymethyl)phenyl)propan-1-one or 1-(4-Mercapto-3-(hydroxymethyl)phenyl)propan-1-one.
科学的研究の応用
1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloro and hydroxymethyl groups can influence its binding affinity and specificity for these targets.
類似化合物との比較
Similar Compounds
1-(4-Chloro-3-(methoxymethyl)phenyl)propan-1-one: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.
1-(4-Chloro-3-(methyl)phenyl)propan-1-one: Lacks the hydroxymethyl group, having a methyl group instead.
1-(4-Chloro-3-(hydroxymethyl)phenyl)butan-1-one: Similar structure but with a butanone moiety instead of propanone.
Uniqueness
1-(4-Chloro-3-(hydroxymethyl)phenyl)propan-1-one is unique due to the presence of both a chloro and hydroxymethyl group on the phenyl ring, which can significantly influence its reactivity and biological activity
特性
分子式 |
C10H11ClO2 |
|---|---|
分子量 |
198.64 g/mol |
IUPAC名 |
1-[4-chloro-3-(hydroxymethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H11ClO2/c1-2-10(13)7-3-4-9(11)8(5-7)6-12/h3-5,12H,2,6H2,1H3 |
InChIキー |
BFXWKLFFGVHSHK-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=CC(=C(C=C1)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


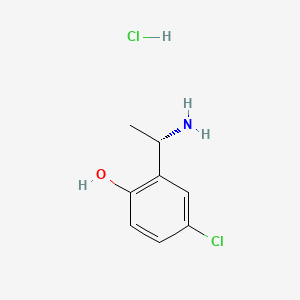
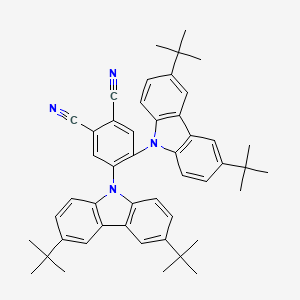
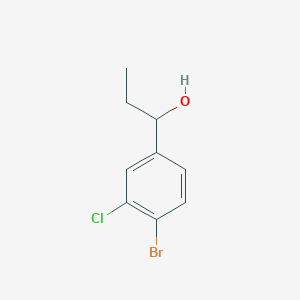
![3-Bromoimidazo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B14040108.png)
![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B14040110.png)

